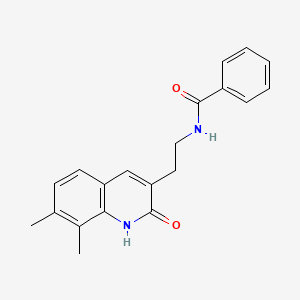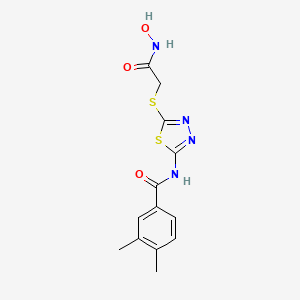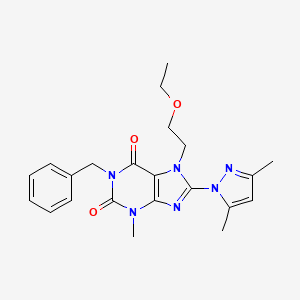
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential application in cognitive enhancement. CX717 is a positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the brain. By enhancing the activity of the AMPA receptor, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can increase synaptic plasticity and improve learning and memory processes.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to have various biochemical and physiological effects in animal studies. For example, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can increase the expression of BDNF, a protein that is essential for neuronal survival and plasticity. Moreover, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can enhance the activity of the AMPA receptor, leading to increased synaptic plasticity and improved learning and memory performance. N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has also been shown to increase wakefulness and reduce sleep in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, as well as its ability to cross the blood-brain barrier. However, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide also has some limitations, including its short half-life and the need for frequent dosing. Moreover, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can have off-target effects on other receptors, which can complicate its interpretation in lab experiments.
Orientations Futures
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. One direction is to investigate the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop more potent and selective AMPA receptor modulators that can overcome the limitations of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. Finally, more studies are needed to understand the long-term effects of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide on brain function and behavior.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl cyanoacetate to form 1-cyanocyclohexanol, which is then reacted with 3,5-dimethyl-4-isocyanato-2-oxazoline to form N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. The synthesis method of N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been optimized to increase yield and purity, and various analytical techniques such as NMR spectroscopy and HPLC have been used to confirm the identity and purity of the compound.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential application in cognitive enhancement. Animal studies have shown that N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can improve learning and memory performance in various tasks, including object recognition, spatial memory, and fear conditioning. Moreover, N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to enhance synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-12(11(2)19-17-10)8-13(18)16-14(9-15)6-4-3-5-7-14/h3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPYINJYQBUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyanocyclohexyl)-2-(dimethyl-1,2-oxazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)
![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)
![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)


![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)


![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)
